Comparative Potency of Fgfr3-IN-7 Against FGFR3 Relative to Other Research-Grade Inhibitors
Fgfr3-IN-7 exhibits an IC50 of <350 nM against FGFR3 in cell-free kinase assays [1]. This potency is substantially lower than that of other commercially available FGFR3 inhibitors such as FGFR3-IN-5 (IC50 3 nM for FGFR3) and AZD4547 (IC50 1.8 nM for FGFR3) . The ~100-fold difference in potency positions Fgfr3-IN-7 as a moderate-affinity tool, potentially suitable for applications where high-potency inhibition may obscure nuanced signaling dynamics or induce off-target effects.
| Evidence Dimension | FGFR3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <350 nM |
| Comparator Or Baseline | FGFR3-IN-5: 3 nM; AZD4547: 1.8 nM |
| Quantified Difference | >100-fold higher IC50 relative to potent comparators |
| Conditions | Cell-free kinase assay (exact conditions not publicly disclosed) |
Why This Matters
Procurement of Fgfr3-IN-7 may be justified for experiments requiring a defined, moderate level of FGFR3 inhibition rather than maximal target engagement.
- [1] FGFR3-IN-7 | FGFR | TargetMol. Available at: https://www.targetmol.cn/compound/fgfr3_in_7 View Source
